4(3H)-Quinazolinone, 2-(1-piperazinyl)-

Vue d'ensemble

Description

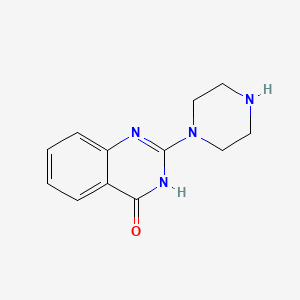

4(3H)-Quinazolinone, 2-(1-piperazinyl)- is a heterocyclic compound that features a quinazolinone core structure with a piperazine moiety attached at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a serotonin receptor ligand .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-(1-piperazinyl)- typically involves the cyclization of 2-aminobenzamide with piperazine under specific conditions. One common method includes the reaction of 2-aminobenzamide with piperazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazolinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4(3H)-Quinazolinone, 2-(1-piperazinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms of the quinazolinone ring.

Substitution: Various substituted quinazolinone derivatives depending on the substituents introduced.

Applications De Recherche Scientifique

Medicinal Applications

4(3H)-Quinazolinone derivatives have been extensively studied for their broad spectrum of biological activities:

- Antitumor Activity : Quinazolinones are recognized for their effectiveness as anticancer agents. Compounds such as gefitinib and erlotinib, which are derived from quinazoline structures, have been used in the treatment of non-small cell lung cancer (NSCLC) by inhibiting epidermal growth factor receptor (EGFR) signaling pathways . Recent studies have also shown that novel derivatives exhibit potent antitumor effects against various cancer cell lines .

- Antimicrobial Properties : The compound has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study found that certain analogs of 4(3H)-quinazolinone synergized with piperacillin-tazobactam, enhancing their bactericidal effects against MRSA . Additionally, quinazolinones have shown antifungal and antiviral properties, making them versatile agents in combating infections .

- Anti-inflammatory Effects : Research indicates that quinazolinones possess anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. Their action is often attributed to the inhibition of pro-inflammatory cytokines and enzymes .

Synthetic Methodologies

The synthesis of 4(3H)-quinazolinone derivatives typically involves various chemical reactions that enhance yield and specificity:

- Oxidative Synthesis : A notable method involves the oxidation of quinazoline derivatives using environmentally friendly oxidants. This method not only simplifies the synthesis process but also reduces the environmental impact associated with traditional synthetic routes .

- Reactions with Piperazine : The incorporation of piperazine into quinazolinone structures has been shown to enhance biological activity. Piperazine derivatives exhibit a range of pharmacological effects, including anxiolytic and antidepressant activities, which complement the properties of quinazolinones .

Case Studies and Research Findings

Several studies have documented the therapeutic efficacy of 4(3H)-quinazolinone derivatives:

- Study on Antitumor Activity : A series of novel quinazolinone derivatives were synthesized and evaluated for their cytotoxicity against different cancer cell lines. Compounds demonstrated IC50 values indicating potent activity against breast and lung cancer cells, suggesting their potential as lead compounds for drug development .

- Antimicrobial Evaluation : In vitro studies assessed the antibacterial activity of quinazolinone-piperazine hybrids against various bacterial strains. Results showed significant inhibition zones compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 4(3H)-Quinazolinone, 2-(1-piperazinyl)- involves its interaction with serotonin receptors in the brain. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various neurotransmitter pathways, potentially leading to therapeutic effects such as mood stabilization and reduction of anxiety .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Arylpiperazines: These compounds also act as serotonin receptor ligands and share structural similarities with 4(3H)-Quinazolinone, 2-(1-piperazinyl)-.

Benzimidazoles: Another class of heterocyclic compounds with potential biological activities.

Pyrido[2,3-d]pyrimidin-5-one: Similar in structure and also investigated for its pharmacological properties .

Uniqueness

4(3H)-Quinazolinone, 2-(1-piperazinyl)- is unique due to its specific quinazolinone core structure combined with a piperazine moiety, which provides distinct pharmacological properties and potential therapeutic applications .

Activité Biologique

4(3H)-Quinazolinone derivatives, particularly those substituted with piperazine, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the compound 4(3H)-quinazolinone, 2-(1-piperazinyl)-, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of 4(3H)-quinazolinone, 2-(1-piperazinyl)- can be represented as follows:

This compound is synthesized through various methods involving the reaction of anthranilic acid derivatives with piperazine and other reagents under controlled conditions. The stability of the quinazolinone ring system allows for the introduction of various substituents that can enhance biological activity.

Antibacterial Activity

Numerous studies have documented the antibacterial properties of quinazolinone derivatives. For instance, compounds derived from 4(3H)-quinazolinone have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that certain derivatives exhibited synergistic effects when combined with piperacillin-tazobactam, enhancing their bactericidal activity against MRSA infections .

Anticancer Properties

Quinazolinones have been explored for their potential anticancer effects. They exhibit cytotoxicity against various cancer cell lines by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) . The compound's ability to target multiple pathways in cancer cells makes it a promising candidate for further development.

Anti-inflammatory Effects

Research indicates that 4(3H)-quinazolinone derivatives possess anti-inflammatory properties. In vivo studies demonstrated that these compounds significantly reduced paw edema in animal models, indicating their potential as anti-inflammatory agents . The structure-activity relationship suggests that specific substitutions at the 2 and 3 positions of the quinazolinone nucleus enhance this activity.

Anticonvulsant Activity

The anticonvulsant potential of quinazolinones has also been investigated. Certain derivatives have been shown to bind to AMPA receptors, which are critical in mediating excitatory neurotransmission in the central nervous system. This binding activity correlates with a reduction in seizure frequency in experimental models .

Structure-Activity Relationship (SAR)

The biological activity of 4(3H)-quinazolinone derivatives is significantly influenced by their chemical structure. The following table summarizes key findings from SAR studies:

Case Studies

- Antibacterial Study : A series of quinazolinone derivatives were tested against MRSA, revealing that compounds with a piperazine substitution showed enhanced efficacy compared to non-substituted analogs. In vitro assays indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics alone .

- Anti-inflammatory Study : In a carrageenan-induced paw edema model, several 4(3H)-quinazolinone derivatives demonstrated a dose-dependent reduction in inflammation, with some compounds achieving over 50% inhibition compared to control groups .

- Anticonvulsant Activity : A study evaluated various quinazolinone derivatives for their anticonvulsant effects using the maximal electroshock seizure model. Compounds with specific substitutions exhibited significant protective effects against seizures, highlighting their potential as novel anticonvulsants .

Propriétés

IUPAC Name |

2-piperazin-1-yl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16/h1-4,13H,5-8H2,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAPCTRLKCOJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177113 | |

| Record name | 4(3H)-Quinazolinone, 2-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22587-11-7 | |

| Record name | 4(3H)-Quinazolinone, 2-(1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022587117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 2-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.